molecular formula C13H9Cl2FO B275725 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether

4-Chlorobenzyl 2-chloro-4-fluorophenyl ether

Cat. No. B275725
M. Wt: 271.11 g/mol
InChI Key: ZZLHNPSGIGFJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzyl 2-chloro-4-fluorophenyl ether, also known as CBFE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CBFE is a benzyl ether derivative that is commonly used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether is not fully understood. However, studies have suggested that 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to the inhibition of cell growth and proliferation. 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether may also modulate the activity of certain receptors involved in the immune response, leading to the suppression of inflammation.
Biochemical and Physiological Effects:
4-Chlorobenzyl 2-chloro-4-fluorophenyl ether has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether has also been shown to have antiviral activity against certain viruses, including hepatitis C virus and human immunodeficiency virus. In addition, 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether has been shown to modulate the activity of certain receptors involved in the immune response, leading to the suppression of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether in lab experiments is its versatility as a building block in the synthesis of various organic compounds. 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether is readily available and can be easily synthesized using simple laboratory techniques. However, one limitation of using 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether in lab experiments is its potential toxicity. 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling and using 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether in laboratory settings.

Future Directions

There are several future directions for the study of 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether. One potential direction is the development of new drugs based on 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether. 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether has been shown to have anticancer and antiviral activity, and further studies may lead to the development of new drugs for the treatment of these diseases. Another potential direction is the study of the mechanism of action of 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether. Further studies may lead to a better understanding of the cellular pathways involved in the activity of 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether, which may lead to the development of new drugs and therapies. Finally, the study of the toxicity of 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether is an important area of research, as it may lead to the development of safer laboratory practices and the identification of potential health risks associated with 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether exposure.

Synthesis Methods

The synthesis of 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether involves the reaction of 2-chloro-4-fluorophenol with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether.

Scientific Research Applications

4-Chlorobenzyl 2-chloro-4-fluorophenyl ether has been used in various scientific research applications, including the synthesis of novel organic compounds, the development of new drugs, and the study of biochemical pathways. 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether has also been used in the development of new drugs, including anticancer and antiviral agents. In addition, 4-Chlorobenzyl 2-chloro-4-fluorophenyl ether has been used to study the biochemical pathways involved in cellular signaling, apoptosis, and inflammation.

properties

Product Name

4-Chlorobenzyl 2-chloro-4-fluorophenyl ether

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

2-chloro-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene

InChI

InChI=1S/C13H9Cl2FO/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(16)7-12(13)15/h1-7H,8H2

InChI Key

ZZLHNPSGIGFJLR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.